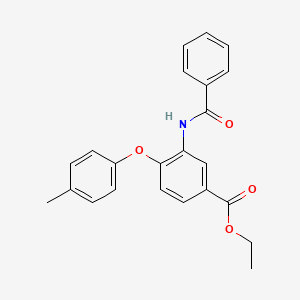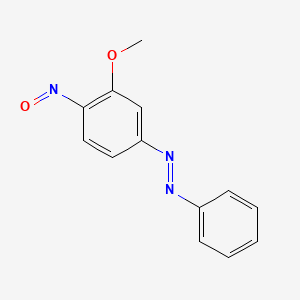
3-Methoxy-4-nitrosoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-nitrosoazobenzene: is an organic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitroso group (-NO) attached to an azobenzene structure. Azobenzenes are known for their vivid colors and are commonly used as dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitrosoazobenzene typically involves the diazotization of 3-methoxyaniline followed by coupling with nitrosobenzene. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-4-nitrosoazobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroazobenzene derivatives.
Reduction: Formation of aminoazobenzene derivatives.
Substitution: Formation of substituted azobenzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methoxy-4-nitrosoazobenzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to undergo reversible photoisomerization makes it useful in photobiology studies .
Medicine: Its photoisomerization properties can be exploited for controlled drug release .
Industry: this compound is used in the dye industry for the production of azo dyes. Its vivid color and stability make it suitable for textile and printing applications .
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-nitrosoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization affects its interaction with molecular targets, such as enzymes and receptors, altering their activity and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by altering their conformation through photoisomerization.
Comparación Con Compuestos Similares
- 4-Methoxy-3’-nitroazobenzene
- 4-Nitrosoazobenzene
- 4-Nitroazobenzene
- 3-Methoxy-4-nitroaniline
Comparison: 3-Methoxy-4-nitrosoazobenzene is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and photoisomerization properties. Compared to 4-nitrosoazobenzene and 4-nitroazobenzene, the methoxy group in this compound enhances its solubility and stability. Additionally, its photoisomerization capability distinguishes it from other similar compounds .
Propiedades
Número CAS |
80830-32-6 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(3-methoxy-4-nitrosophenyl)-phenyldiazene |
InChI |
InChI=1S/C13H11N3O2/c1-18-13-9-11(7-8-12(13)16-17)15-14-10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
WALFIZMABZBXTI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


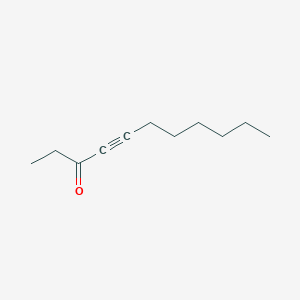
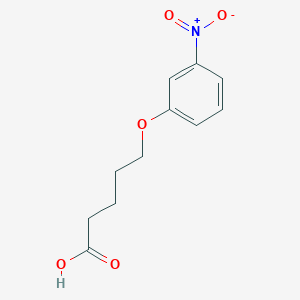
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
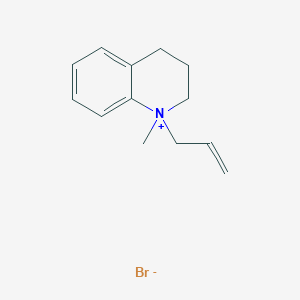
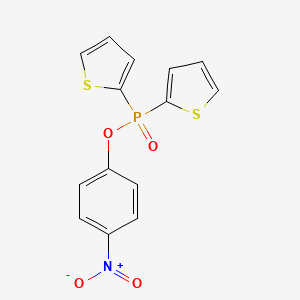

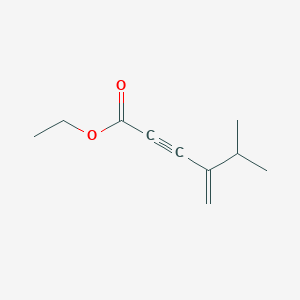

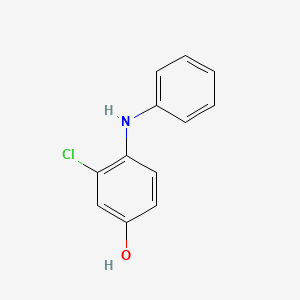
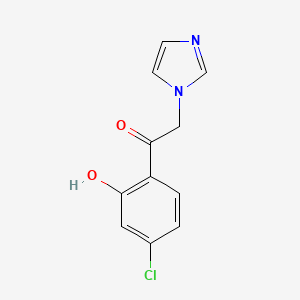
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
